molecular formula C16H20N4O3S B2674073 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 921503-22-2

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2674073
CAS No.: 921503-22-2
M. Wt: 348.42
InChI Key: BVNADNRLHMLEDS-UHFFFAOYSA-N
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Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Routes

A study by Boland et al. (2002) outlines a novel procedure for the preparation of enantiopure 1,4-disubstituted 2-imidazolines, demonstrating the versatility of imidazole derivatives in synthetic chemistry. This methodology leverages N-hydroxyethylamides reacted with thionyl chloride to yield various enantiopure imidazolines, showcasing the chemical's utility in generating compounds with potential biological activity (Boland et al., 2002).

Functionalized Imidazole Derivatives

Jasiński et al. (2008) developed a series of new optically active 1H-imidazole 3-oxides derived from amino acid esters, highlighting the compound's role in synthesizing structurally diverse molecules with potential for drug development and other applications. This research underscores the adaptability of imidazole derivatives in creating complex molecules with specified chiral units (Jasiński et al., 2008).

Heterocyclic Syntheses

Schmeyers and Kaupp (2002) explored thioureido-acetamides for heterocyclic syntheses, demonstrating the compound's utility in generating various heterocycles through one-pot cascade reactions. This work exemplifies the compound's significance in efficiently synthesizing heterocycles, which are crucial in medicinal chemistry and agricultural chemistry (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Research on 2-substituted imidazole derivatives, such as the work by Salman et al. (2015), investigates the synthesis of these compounds and their antimicrobial activities. This study not only contributes to the understanding of the chemical synthesis of imidazole derivatives but also explores their potential applications in combating microbial infections, demonstrating the compound's role in developing new antimicrobial agents (Salman et al., 2015).

Drug Delivery Applications

Seo and Kim (2006) synthesized pH-sensitive polyaspartamide derivatives grafted with 1-(3-aminopropyl)imidazole, aimed at intracellular drug delivery systems. The study highlights the compound's application in creating smart materials for targeted drug delivery, showcasing its potential in developing advanced therapeutic delivery systems (Seo & Kim, 2006).

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-6-12-4-2-1-3-5-12/h1-5,8,21H,6-7,9-11H2,(H2,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNADNRLHMLEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.